

A Comparative Guide to On-Target Validation of PROTAC BRM Degrader-1

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Compound of Interest					
Compound Name:	PROTAC BRM degrader-1				
Cat. No.:	B12362623	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **PROTAC BRM degrader-1** (also known as compound 17) with other alternative BRM (SMARCA2) degraders. The focus is on the validation of their on-target effects, supported by experimental data and detailed methodologies.

Introduction to BRM Degradation

The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression, and its dysfunction is implicated in various cancers. The catalytic subunits of this complex, BRM (Brahma/SMARCA2) and BRG1 (Brahma-related gene 1/SMARCA4), are key players in its activity. In cancers with mutations or deletions in the SMARCA4 gene, the paralogous protein BRM often becomes essential for cell survival. This synthetic lethal relationship makes BRM a compelling therapeutic target.[1][2][3]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide will compare the on-target effects of **PROTAC BRM degrader-1** with three other prominent BRM degraders: ACBI1, AU-15330, and A947.

Comparative Analysis of BRM Degraders



The following tables summarize the quantitative data on the degradation potency, maximum degradation, and anti-proliferative effects of the selected BRM degraders in various cancer cell lines.

Table 1: Degradation Potency (DC50) of BRM Degraders

The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to achieve 50% degradation of the target protein. Lower DC50 values indicate higher potency.

Degrader	Cell Line	BRM (SMARCA2) DC50	BRG1 (SMARCA4) DC50	Selectivity (BRG1/BRM)	Reference
PROTAC BRM degrader-1	SW1573	93 pM	4.9 nM	~53-fold	[4]
ACBI1	MV-4-11	6 nM	11 nM	~1.8-fold	[5]
NCI-H1568	3.3 nM	-	-	[5]	
AU-15330	VCaP	Data not specified	Degrades SMARCA4	Not selective	[6]
A947	SW1573	39 pM	1.1 nM	~28-fold	[7]

Table 2: Maximum Degradation (Dmax) of BRM

Dmax represents the maximum percentage of protein degradation achievable with a given degrader.



Degrader	Cell Line	BRM (SMARCA2) Dmax	BRG1 (SMARCA4) Dmax	Reference
PROTAC BRM degrader-1	Data not available	Data not available	Data not available	
ACBI1	MV-4-11	>95%	>95%	[5]
AU-15330	VCaP	Data not specified	Near complete	[6]
A947	SW1573	96%	92%	[7]

Table 3: Anti-proliferative Activity (IC50) of BRM Degraders

The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it reflects the degrader's ability to inhibit cancer cell growth.

Degrader	Cell Line	IC50	SMARCA4 Status	Reference
PROTAC BRM degrader-1	Data not available	Data not available		
ACBI1	MV-4-11	28 nM	Wild-type	[5]
NCI-H1568	68 nM	Mutant	[5]	_
AU-15330	VCaP	~10-100 nM	Wild-type	[6]
A947	NCI-H1944 (SMARCA4mut)	~7 nM	Mutant	[7]
SMARCA4 WT panel	86 nM	Wild-type	[7]	



Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for BRM Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRM protein following treatment with a PROTAC degrader.

- 1. Cell Lysis:
- Culture cells to 70-80% confluency.
- Treat cells with the desired concentrations of the PROTAC degrader for the specified duration.
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extract.
- 2. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA protein assay kit.
- 3. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations for all samples.
- Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load equal amounts of protein onto an SDS-polyacrylamide gel.
- Run the gel to separate proteins by size.



- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- 4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for BRM (SMARCA2) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- 5. Detection:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

DC50 Determination Assay

This assay quantifies the potency of a PROTAC degrader.

- 1. Cell Plating and Treatment:
- Seed cells in a multi-well plate at an appropriate density.
- · Allow cells to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC degrader for a fixed time point (e.g., 24 hours).
- 2. Protein Level Quantification:



- Lyse the cells and quantify protein levels using an in-cell Western assay, ELISA, or quantitative Western blotting as described above.
- 3. Data Analysis:
- Normalize the protein levels to a vehicle-treated control.
- Plot the percentage of remaining protein against the logarithm of the degrader concentration.
- Fit the data to a four-parameter logistic curve to determine the DC50 value.

Cell Viability (MTT) Assay

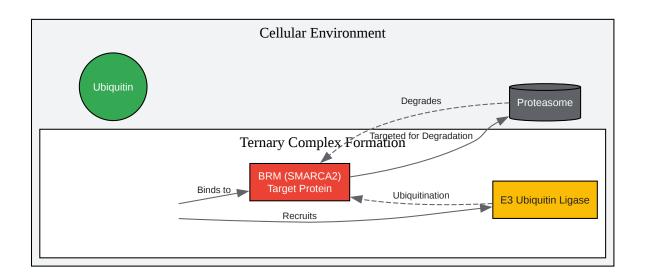
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- 1. Cell Plating and Treatment:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- · Allow cells to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC degrader for 72 hours.
- 2. MTT Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
- 3. Solubilization and Absorbance Reading:
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- 4. Data Analysis:



- Subtract the background absorbance from all readings.
- Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
- Plot the percentage of viability against the logarithm of the degrader concentration and fit the data to a dose-response curve to calculate the IC50 value.[8][9]

Visualizations PROTAC Mechanism of Action



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Caption: Mechanism of action for a PROTAC BRM degrader.

Experimental Workflow for On-Target Validation



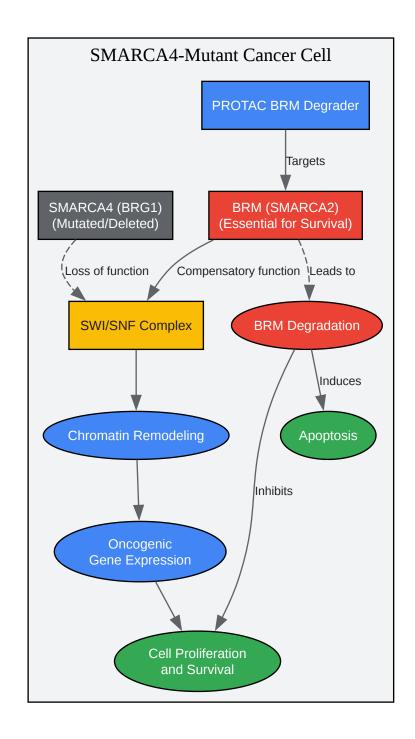


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Caption: Workflow for validating the on-target effects of BRM degraders.

BRM Signaling in SMARCA4-Mutant Cancer





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